
(3,5-Dihydroxyphenyl)boronic acid
Descripción general
Descripción
(3,5-Dihydroxyphenyl)boronic acid , also known as 3,5-Dimethoxyphenylboronic acid , is a chemical compound with the empirical formula C8H11BO4 . It is a boronic acid derivative, characterized by the presence of hydroxyl groups at positions 3 and 5 on the phenyl ring, along with a boron atom attached to the phenyl ring. The compound appears as white to light brown needle-like crystals and has a melting point of approximately 202-207°C .
Chemical Reactions Analysis
- Suzuki–Miyaura Coupling : It serves as a boron reagent in this widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The mild conditions and functional group tolerance of this coupling make it valuable in organic synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Fluorescent Chemosensors
(3,5-Dihydroxyphenyl)boronic acid is instrumental in developing selective fluorescent chemosensors. Its interaction with cis-1,2- or 1,3-diol forms rings which are used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances. This research area focuses on detecting biological active substances for disease prevention, diagnosis, and treatment, with applications spanning the detection of various ions and molecules including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
2. Carbohydrate Recognition and Complexing
Another significant application is in carbohydrate recognition. Studies have shown that ortho-hydroxyalkyl arylboronic acids complex model glycopyranosides under physiologically relevant conditions. This feature is crucial as many cell-surface glycoconjugates have free 4,6-diols, making these boronic acids useful in designing receptors and sensors to identify cell-surface glycoconjugates (Dowlut & Hall, 2006).
3. Specific Reduction of Fructose in Food Matrices
In food science, this compound has been explored for the specific reduction of fructose in food matrices like fruit juice. The ability of boronic acids to form esters with diol structures is the foundation of this research, highlighting their potential in altering sugar composition in natural food products (Pietsch & Richter, 2016).
4. Holographic Sensing
The acid is used in holographic sensors for detecting diols and alpha-hydroxy acids. Research into 3-acrylamide phenyl boronic acid has led to the development of responsive and reversible holographic sensors, useful in sensing various compounds containing hydroxy groups (Sartain et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKECYGPOGOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)
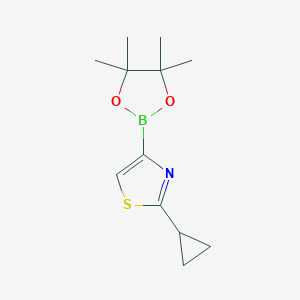
![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)
![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
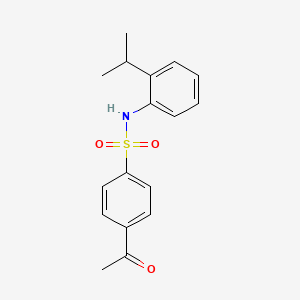
![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)

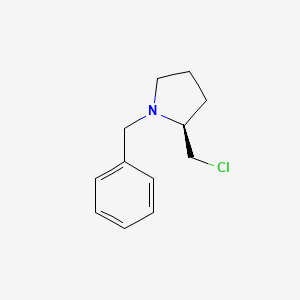
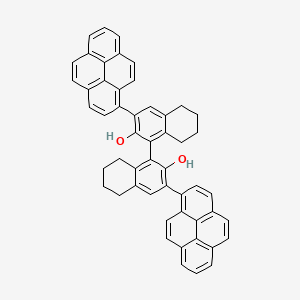
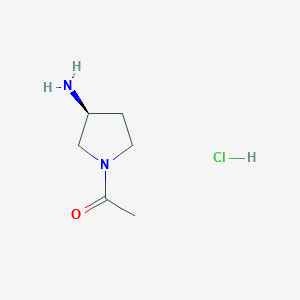
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3229335.png)